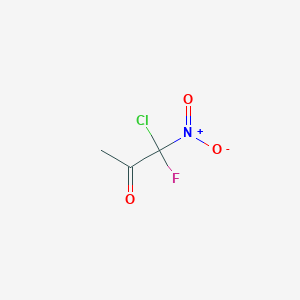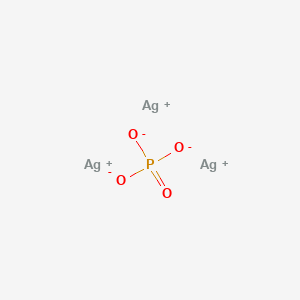
2-Brom-3-Fluoranilin-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-3-fluoroaniline involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation. These processes are critical for constructing complex molecules with specific functional groups. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound with relevance to 2-Bromo-3-fluoroaniline, demonstrates the intricate steps involved in achieving desired molecular architectures (Wang et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined through crystallographic methods. Such analyses reveal the presence of intra- and intermolecular hydrogen bonds and dispersive halogen···halogen interactions, which are crucial for understanding the compound's chemical behavior and potential applications (Betz, 2015).
Chemical Reactions and Properties
The photolysis of halogenated anilines, including 3-fluoroaniline derivatives, has been studied to understand their reactivity under light exposure. These studies provide insights into the mechanisms of photosubstitution and photoreduction, important reactions for modifying the chemical structure and properties of halogenated anilines (Othmen et al., 1999).
Physical Properties Analysis
The physical properties of compounds structurally related to 2-Bromo-3-fluoroaniline, such as melting points, spectroscopic characteristics (NMR, MS), and crystallinity, are essential for their identification, characterization, and application in further chemical syntheses and studies.
Chemical Properties Analysis
The chemical properties, including reactivity towards different chemical reagents, solubility, and stability, are critical for the application of 2-Bromo-3-fluoroaniline derivatives in chemical syntheses. For instance, the chemoselective functionalization of halopyridines demonstrates the specific conditions under which these compounds react and the types of products that can be obtained, highlighting the importance of understanding their chemical behavior for practical applications (Stroup et al., 2007).
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
2-Brom-3-Fluoranilin-Hydrochlorid: wird hauptsächlich als Zwischenprodukt in der pharmazeutischen Forschung eingesetzt . Seine einzigartige Struktur, die sowohl Brom- als auch Fluoratome enthält, macht es zu einem wertvollen Vorläufer bei der Synthese komplexerer Moleküle. So kann es beispielsweise bei der Entwicklung neuer entzündungshemmender Wirkstoffe oder als Baustein für bestimmte Arten von Krebsmedikamenten eingesetzt werden.
Safety and Hazards
This chemical is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-bromo-3-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUALIMGHQZQJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600728 |
Source


|
| Record name | 2-Bromo-3-fluoroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118313-87-4 |
Source


|
| Record name | 2-Bromo-3-fluoroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B44985.png)
![2-[(2-Chloro-5-methylphenoxy)methyl]oxirane](/img/structure/B44988.png)

